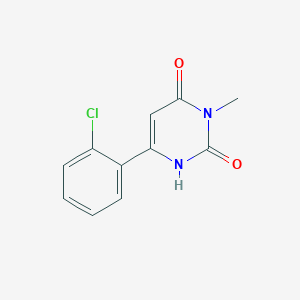

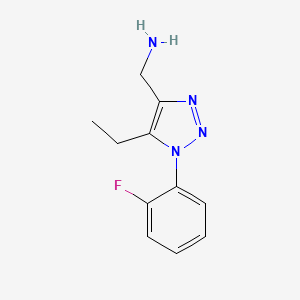

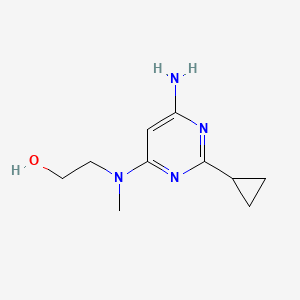

![molecular formula C11H21Cl2N3 B1491782 4-[(2-エチル-1H-イミダゾール-1-イル)メチル]ピペリジン 二塩酸塩 CAS No. 1351643-50-9](/img/structure/B1491782.png)

4-[(2-エチル-1H-イミダゾール-1-イル)メチル]ピペリジン 二塩酸塩

概要

説明

4-[(2-ethyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride is a chemical compound that features a piperidine ring substituted with an ethyl-1H-imidazole group

科学的研究の応用

薬理学

薬理学において、この化合物のイミダゾール環は、新しい薬剤を開発するための貴重な合成前駆体となります。 イミダゾール誘導体は、抗菌作用、抗腫瘍作用、抗ウイルス作用など、幅広い生物活性を示します 。 この化合物は、水および極性溶媒に対する溶解性に優れており、さまざまな医薬品を調製する際に、難溶性薬剤の溶解性問題に対処するのに役立ちます .

医薬品化学

この化合物の構造的特徴は、その治療の可能性に貢献しています。 この化合物は、抗菌作用、抗炎症作用、抗真菌作用を有する薬剤の開発に役立つ、化合物のクラスに属しています 。 医薬品合成におけるその多様性は、より効果的で標的を絞った治療法を開発するための医薬品化学における礎となっています。

生化学

生化学において、この化合物は、生物系と相互作用する分子の合成のための構成要素として機能します。 そのイミダゾールコアは、天然の生物活性化合物の構造を模倣するのに不可欠であり、新しい生化学経路や治療介入の標的を発見することにつながる可能性があります .

材料科学

この化合物のイミダゾール部分は、材料科学、特にルミネッセンス、触媒作用、ガス吸着における潜在的な用途を有する新規ポリマーおよび配位化合物の合成において重要です 。 これらの材料は、センサー、フィルター、または環境監視用のデバイスを作成するために使用できます。

環境科学

イミダゾール誘導体は、腐食防止剤、殺菌剤、染料の開発など、環境科学における潜在的な用途が調査されています。 これらの用途は、インフラストラクチャの維持と水供給の安全確保に不可欠です .

化学

化学のより広い分野において、この化合物のイミダゾール環は、さまざまな化学反応における主要な役割を果たします。 それは、配位化学におけるリガンドとして作用し、触媒作用に使用されるか、より複雑な化学合成の前駆体となる金属との錯体を形成します .

作用機序

Target of Action

It is known that imidazole derivatives have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with various targets due to their broad range of chemical and biological properties .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Imidazole derivatives are generally highly soluble in water and other polar solvents, which may influence their bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a variety of biological activities, which suggests that they may have diverse molecular and cellular effects .

Action Environment

It is known that imidazole derivatives are amphoteric in nature, showing both acidic and basic properties, which may influence their action in different environmental conditions .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-ethyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride typically involves the following steps:

Formation of 2-ethyl-1H-imidazole: This can be achieved through the reaction of ethylamine with glyoxal and ammonia under controlled conditions.

Piperidine Derivative Synthesis: Piperidine is reacted with an appropriate halide or other reactive intermediate to introduce the imidazole group.

Dihydrochloride Formation: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt of the compound.

Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions: 4-[(2-ethyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to reduce functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the piperidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

Oxidation Products: Various oxo derivatives depending on the specific oxidation conditions.

Reduction Products: Reduced forms of the compound, potentially leading to different functional groups.

Substitution Products: Substituted piperidine derivatives with different alkyl or aryl groups.

Chemistry and Biology:

Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

Biological Studies: It may serve as a ligand or inhibitor in biochemical assays to study enzyme activity and binding interactions.

Medicine:

Pharmaceuticals: Potential use in drug development for treating various conditions, such as inflammation or infections.

Drug Delivery: The compound could be explored for its role in drug delivery systems due to its structural properties.

Industry:

Material Science:

Catalysis: Use as a catalyst or catalyst support in chemical reactions.

類似化合物との比較

Imidazole Derivatives: Other compounds containing the imidazole ring, such as clemizole and etonitazene.

Piperidine Derivatives: Other piperidine-based compounds used in various chemical and pharmaceutical applications.

Uniqueness: 4-[(2-ethyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride is unique due to its specific substitution pattern and potential applications. Its combination of the imidazole and piperidine rings provides distinct chemical and biological properties compared to other similar compounds.

特性

IUPAC Name |

4-[(2-ethylimidazol-1-yl)methyl]piperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3.2ClH/c1-2-11-13-7-8-14(11)9-10-3-5-12-6-4-10;;/h7-8,10,12H,2-6,9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZRVMCOSZMRIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1CC2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

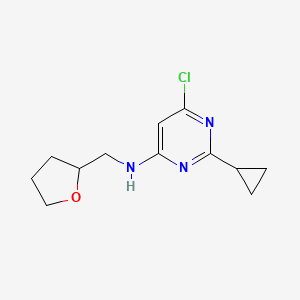

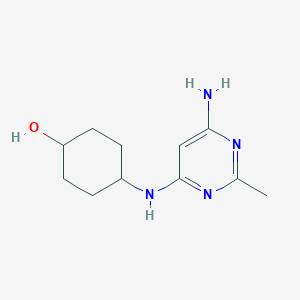

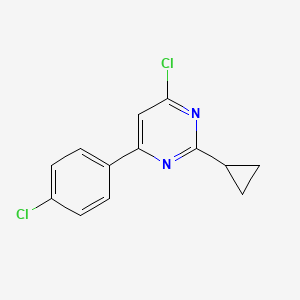

![2-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1491706.png)

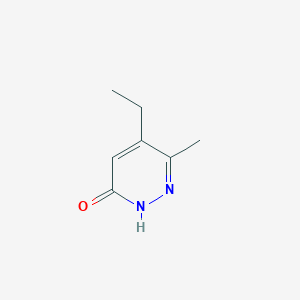

![2-(2-aminoethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B1491721.png)